N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide - 156522-23-5

N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide

Catalog Number: EVT-2798188
CAS Number: 156522-23-5
Molecular Formula: C8H7F3N2O4S
Molecular Weight: 284.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • General Synthesis of Derivatives: Several abstracts describe the synthesis of compounds containing the "2-nitro-4-(trifluoromethyl)phenyl" moiety. These syntheses commonly involve reactions like nucleophilic aromatic substitution, reduction of nitro groups, and condensation reactions. [, , , , , , , , , , , ]
Molecular Structure Analysis
  • Structural Features of Derivatives: Several publications report crystal structures of compounds containing the "2-nitro-4-(trifluoromethyl)phenyl" group. Common features include planarity or near-planarity of the core aromatic ring system, often influenced by the substituent at the amine position, and the presence of intermolecular interactions like hydrogen bonding and π-π stacking. [, , , , , , ]

Medicinal Chemistry & Pharmacology:

  • Biological Activity of Derivatives: Compounds containing the "2-nitro-4-(trifluoromethyl)phenyl" moiety are frequently studied for various biological activities, including:
    • Antihyperalgesic Activity: [] AMG8562, a TRPV1 modulator, demonstrated efficacy in rodent pain models without inducing hyperthermia.
    • Immunosuppressive Activity: [] Analogues of leflunomide, a DHODH inhibitor, showed potential as immunosuppressive agents.
    • Anticancer Activity: [, , ] Various derivatives, including oxadiazoles and pyrazole-3-carboxamides, displayed promising anticancer activity against different cancer cell lines.

Material Science:

  • Application in Organic Thin-Film Transistors: One study [] investigated the use of a "2,5-difluoro-1,4-phenylene-bis{2-[4-(trifluoromethyl)phenyl]acrylonitrile}" derivative in n-channel organic thin-film transistors (OTFTs). The compound exhibited desirable properties like high electron mobility and air stability.

Herbicidal Activity:

  • Activity of Pyrimidinyl Derivatives: A study [] investigated a series of "N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides" for their herbicidal activity. Several compounds demonstrated promising activity against dicotyledonous weeds.

Photodynamic Therapy:

  • Activity of Cationic Porphyrins: One publication [] explored the use of cationic porphyrins with "4-(trifluoromethyl)phenyl" substituents as photosensitizers for photodynamic inactivation of bacteria.

Applications (Specific to the Identified Derivatives):

  • TRPV1 Modulators for Pain Management: []
  • DHODH Inhibitors for Immunosuppression: []
  • Anticancer Agents: [, , ]
  • n-Channel Organic Semiconductors: []
  • Herbicides: []
  • Photosensitizers for Photodynamic Inactivation of Bacteria: []

5-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-amine

  • Compound Description: This compound features a pyrazole ring substituted with a methyl group and an amine group, linked to the core benzene structure via the amine nitrogen. The research primarily focuses on its crystal structure and hydrogen-bonding patterns rather than biological activity. []

4-(4-Trifluoromethyl)phenyl-2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]pyridine

  • Compound Description: This compound is a complex aromatic diamine incorporating a central pyridine ring, two trifluoromethylphenoxyphenyl units, and a 4-(trifluoromethyl)phenyl substituent. It was designed for the synthesis of poly(ether imide)s with desirable properties like solubility, transparency, thermal stability, and low dielectric constants. []

2-Nitro-4-(trifluoromethyl)benzonitrile

  • Compound Description: This compound is a benzene derivative with nitro and trifluoromethyl substituents at the 2 and 4 positions, respectively, and a cyano group at the 1 position. The provided paper focuses on its synthesis using a cost-effective and efficient method. []

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562)

  • Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. Unlike other TRPV1 antagonists, it does not induce hyperthermia. It exhibits antihyperalgesic effects in animal models of pain. []

1,4-Bis(2-amino-4-(trifluoromethyl)phenyl)piperazine

  • Compound Description: This compound features a piperazine ring linked to two 2-amino-4-(trifluoromethyl)phenyl units. It's synthesized as a precursor for low-permittivity aromatic polyimides, potentially valuable in microelectronics. []

N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h)

  • Compound Description: This compound belongs to the oxadiazole class, known for its broad-spectrum biological activity, including anticancer and antioxidant properties. This specific compound displays significant anticancer activity against various cancer cell lines. []

N-(2-(4-Bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide (SRVIC30)

  • Compound Description: SRVIC30 exhibits antimetastatic effects in murine melanoma models. When applied topically, it induces tumor cell apoptosis and influences the tumor microenvironment, making it a potential candidate for melanoma treatment. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide (MK-0767)

  • Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. Its metabolism involves various pathways, including CYP3A4-mediated TZD ring opening, S-methylation, and oxidation. [, , , ]

N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives

  • Compound Description: This series of compounds exhibit herbicidal activity, particularly against dicotyledonous weeds. Their efficacy varies depending on the specific substituents on the core structure. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

  • Compound Description: This compound serves as a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Upon oral administration in rats, it's metabolized to release the active anti-inflammatory compound. []

(R)-N-[4-[2-[[2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide

  • Compound Description: This compound acts as a potent and orally bioavailable β3 adrenergic receptor agonist, displaying high selectivity over β1 and β2 receptors. It exhibits an improved pharmacokinetic profile compared to earlier analogs. []

2-Cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide

  • Compound Description: This compound is a potent dihydroorotate dehydrogenase (DHODH) inhibitor, exhibiting immunosuppressive activity in rat and mouse models. It shows efficacy in animal models of arthritis and has a shorter half-life in humans compared to the related drug leflunomide. []

2-Nitro-4'-[N,N-Bis(β-hydroxyethyl)amino]azobenzene and 2-Cyano-4'-[N,N-Bis(β-hydroxyethyl)amino]azobenzene

  • Compound Description: These are two azo dyes studied for their structural properties. The nitro derivative is nonplanar, while the cyano derivative exhibits a planar azobenzene skeleton. The position of the nitro group significantly influences the lightfastness of related ortho-nitro azo dyes. []

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist with potential for treating obesity and metabolic syndrome. It exhibits significant weight-loss efficacy in diet-induced obese mice and displays a clean off-target profile. []

Diiso­propyl {(4-methyl­benzo­thia­zol-2-yl­amino)[4-(tri­fluoro­methyl)­phenyl]­methyl}phospho­nate

  • Compound Description: The research focuses on characterizing the crystal structure of this compound, which contains two independent molecules in the asymmetric unit, differing in the orientation of a benzene ring relative to a benzothiazole group. []

(4-Hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone

  • Compound Description: This compound's crystal structure reveals two molecules in the asymmetric unit, linked by O-H⋯O hydrogen bonds. C-H⋯O interactions further connect these chains. []

4-(Thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine

  • Compound Description: The research focuses on the crystal structure of this compound, highlighting the conformation of its seven-membered thiazepine ring and the twisting of its thiophene and phenyl rings. []

N-[2-Nitro-4-carboxy-phenyl]-aminosäuren and N-[2-Nitro-4-carbathoxy-phenyl]-aminosauren

  • Compound Description: These compounds are a series of derivatives synthesized from 4-fluoro-3-nitro-benzoic acid or its ethyl ester and amino acids. They represent building blocks for more complex structures containing both sugar and amino acid moieties. []

1-(2,6-Dichloro-4-trifluoromethyl-phenyl)-5-((naphthalen-1-ylmethylene)-amino)-1H-pyrazole-3-carbonitrile

  • Compound Description: This compound serves as an intermediate in the synthesis of insecticides, specifically 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]pyrazole and its sulfonyl analog. []

1‐[2,6‐Dichloro‐4‐(trifluoro­meth­yl)phen­yl]‐5‐(4‐methyl­phenyl­sulfonamido)‐1H‐pyrazole‐3‐carbonitrile

  • Compound Description: The study focuses on the crystal structure of this compound, a tricyclic amide, highlighting its conformation and intermolecular hydrogen bonds. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

  • Compound Description: The study details the synthesis and crystal structure of this compound, emphasizing the dihedral angle between the pyrazole and benzene rings and the disorder of the -CF3 group. []

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

  • Compound Description: This compound, along with its derivatives, shows promising anticancer activity, particularly against the MDA breast cancer cell line. Its activity is attributed to the presence of the 1,3,4-thiadiazole ring and other substituents. []

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

  • Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently in phase III clinical trials for treating metastatic prostate cancer. Its structure includes a quinoline unit, a carboxamide side chain, and a 4-(trifluoromethyl)phenyl group. []

2-[(Pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide

  • Compound Description: The research focuses on the synthesis of this compound, highlighting a five-step process starting from 2-nitrobenzoic acid. The process involves chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction. []

2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726)

  • Compound Description: A77 1726 is the active metabolite of the disease-modifying antirheumatic drug leflunomide. This study investigates the influence of CYP1A2 and CYP2C19 genetic polymorphisms on its pharmacokinetics in patients with rheumatoid arthritis. []

Dihydrohydroxy-S-glutathionyl conjugate of MK-0767

  • Compound Description: This metabolite of MK-0767 is formed via an arene oxide intermediate. It was detected in rat bile following oral administration of MK-0767. In vitro studies show species differences in its formation and further metabolism. []

Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: The study focuses on the crystal structure of this compound, highlighting the dihedral angles between the benzimidazole ring system and the phenyl and trifluoromethyl-substituted benzene rings. It also mentions the C—H⋯O and C—H⋯N hydrogen bonds observed in the crystal structure. []

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole

  • Compound Description: This compound's crystal structure is characterized by the dihedral angle between the benzimidazole ring system and the trifluoromethyl-substituted benzene ring. The study highlights the N—H⋯N hydrogen bonds forming chains along [] and the weak C—H⋯F and C—H⋯π interactions connecting these chains. []

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

  • Compound Description: This trifluoromethyl-substituted benzanilide exhibits concomitant dimorphism, existing in two distinct crystal forms that simultaneously melt and undergo solid-to-solid phase transition at the same temperature. The two forms differ in their crystal packing and molecular conformations. []

5-[1,3-Di(pyrid-2-yl)-7-(trifluoromethyl)-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl]-1,3-di(pyrid-2-yl)-7-(trifluoromethyl)-1,4-dihydro-1,2,4-benzotriazin-4-yl

  • Compound Description: This dimeric compound results from an unexpected dimerization during the synthesis of 1,3-di(pyrid-2-yl)-7-(trifluoromethyl)-1,4-dihydro-1,2,4-benzotriazine. The dimerization is attributed to the higher basicity of the dipyridyl system. []

Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound's crystal structure reveals an intramolecular C—H⋯π interaction and intermolecular N—H⋯S and N—H⋯O hydrogen bonds. These interactions contribute to the formation of dimers and hydrogen-bonded chains within the crystal lattice. []
  • Compound Description: This compound is an unexpected side product in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of potential anti-tuberculosis agents. Its crystal and molecular structure have been characterized. []

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound shows potential as a peripheral cannabinoid-1 receptor inverse agonist, aiming to mitigate the psychiatric side effects associated with earlier CB1R antagonists while maintaining therapeutic benefits for obesity and related metabolic disorders. []

N-(4-(6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (FB)

  • Compound Description: This compound and its cocrystals, polymorphs, and solvates have been extensively studied for their solid-state properties and potential applications in pharmaceutical development. []

(E)-5-Phenyl-3-((4-(trifluoromethyl)benzylidene)amino)thiazolidin-2-iminium Bromide

  • Compound Description: This study focuses on the crystal structure of this compound, highlighting its conformation, hydrogen bonding patterns, and weak intermolecular interactions. Hirshfeld surface analysis was employed to examine these interactions. []

2,5-Difluoro-1,4-phenylene-bis{2-[4-(trifluoromethyl)phenyl]acrylonitrile}

  • Compound Description: This compound exhibits long-term air stability and functions as an n-type organic semiconductor. It is utilized in organic thin-film transistors (OTFTs), demonstrating high electron mobility and on/off current ratios. []

Properties

CAS Number

156522-23-5

Product Name

N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide

IUPAC Name

N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide

Molecular Formula

C8H7F3N2O4S

Molecular Weight

284.21

InChI

InChI=1S/C8H7F3N2O4S/c1-18(16,17)12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3

InChI Key

MSIOVNOVZUQYED-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.